molecular formula C18H21N3O2 B1234787 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide

Cat. No.: B1234787
M. Wt: 311.4 g/mol
InChI Key: ZNAPADWWBWFMCQ-HNNXBMFYSA-N
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Description

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide is a member of indoles.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide and its derivatives have been explored in the synthesis of various pharmacologically active compounds. For instance, derivatives of 1-azabicyclo[3.3.0]octane have been synthesized and evaluated for their nootropic effects, similar to piracetam, indicating potential applications in improving cerebral function (Oka et al., 2000).

Potential in Treating Cognitive Deficits in Schizophrenia

  • This compound has shown promise in the treatment of cognitive deficits in schizophrenia. A derivative, PHA-543,613, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), indicating its potential in treating cognitive deficits associated with schizophrenia (Wishka et al., 2006).

Contributions to Organic Synthesis

  • Its analogs have been utilized in organic synthesis. For example, the synthesis of optically active bicyclic β-lactam, a derivative of 1-azabicyclo[4.2.0]octane, has been reported for the production of various optically active α-alkyl-α-amino acids, showcasing its role in synthetic organic chemistry (Colson & Hegedus, 1993).

Muscarinic Activity Research

  • Research has also been conducted on aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring, evaluating their pharmacological effects, particularly their muscarinic activity, which could be relevant in developing drugs for Alzheimer's disease (Suzuki et al., 1999).

Serotonin Receptor Antagonism

  • Additionally, N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, related to the azabicyclo[2.2.2]octane structure, have been synthesized and evaluated for their 5-HT3 receptor antagonistic activities. This research contributes to the understanding of serotonin receptor mechanisms and potential therapeutic applications (Kuroita et al., 1994).

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23)/t15-/m0/s1

InChI Key

ZNAPADWWBWFMCQ-HNNXBMFYSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4

SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide
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N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide
Reactant of Route 5
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide
Reactant of Route 6
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide

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